ethyl (2Z)-7-methyl-3-oxo-2-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
The compound ethyl (2Z)-7-methyl-3-oxo-2-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a heterocyclic derivative featuring a fused thiazolo-pyrimidine core substituted with a phenyl group at position 5 and a 2-oxo-1-propylindol-3-ylidene moiety at position 2. This structure is part of a broader class of thiazolo[3,2-a]pyrimidine derivatives, which are pharmacologically significant due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Properties
Molecular Formula |
C27H25N3O4S |
|---|---|
Molecular Weight |
487.6 g/mol |
IUPAC Name |
ethyl (2Z)-7-methyl-3-oxo-2-(2-oxo-1-propylindol-3-ylidene)-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C27H25N3O4S/c1-4-15-29-19-14-10-9-13-18(19)21(24(29)31)23-25(32)30-22(17-11-7-6-8-12-17)20(26(33)34-5-2)16(3)28-27(30)35-23/h6-14,22H,4-5,15H2,1-3H3/b23-21- |
InChI Key |
JXKDKSNGPFTMME-LNVKXUELSA-N |
Isomeric SMILES |
CCCN1C2=CC=CC=C2/C(=C/3\C(=O)N4C(C(=C(N=C4S3)C)C(=O)OCC)C5=CC=CC=C5)/C1=O |
Canonical SMILES |
CCCN1C2=CC=CC=C2C(=C3C(=O)N4C(C(=C(N=C4S3)C)C(=O)OCC)C5=CC=CC=C5)C1=O |
Origin of Product |
United States |
Preparation Methods
Formation of the Thiazolo[3,2-a]Pyrimidine Core
The thiazolo[3,2-a]pyrimidine scaffold is central to the target compound and is typically synthesized via cyclodehydration of 2-phenacylthio-dihydropyrimidine precursors. A study by Balkan et al. demonstrated that treating 2-phenacylthio-dihydropyrimidine hydrobromides with polyphosphoric acid (PPA) at 120–140°C for 2–4 hours induces intramolecular cyclization, yielding the fused thiazolo[3,2-a]pyrimidine system . For the target molecule, the 7-methyl substituent likely originates from a methyl-bearing dihydropyrimidine precursor.
Reaction Conditions for Core Formation
| Parameter | Value | Source |
|---|---|---|
| Cyclizing Agent | Polyphosphoric Acid (PPA) | |
| Temperature | 120–140°C | |
| Reaction Time | 2–4 hours | |
| Yield | 65–78% |
This method is favored for its regioselectivity and compatibility with electron-deficient pyrimidine systems. The use of PPA promotes both cyclization and dehydration, ensuring high conversion efficiency .
| Parameter | Value | Source |
|---|---|---|
| Catalyst | 1,8-Diazabicycloundec-7-ene (DBU) | |
| Solvent | Ethanol/Water (3:1) | |
| Temperature | Reflux (80°C) | |
| Reaction Time | 6–8 hours | |
| Yield | 58–72% |
The Z-configuration of the exocyclic double bond is stabilized by conjugation with the thiazolo[3,2-a]pyrimidine ring, as confirmed by NMR coupling constants (J ≈ 12–14 Hz for trans-olefins) .
Esterification at the C6 Position
The ethyl carboxylate group at C6 is introduced via esterification of a carboxylic acid intermediate. A patent by Sherif et al. describes the use of ethyl chloroformate in the presence of pyridine to esterify thiazolo[3,2-a]pyrimidine-6-carboxylic acids . For the target compound, this step is performed after core functionalization to avoid side reactions during earlier stages.
Esterification Protocol
| Parameter | Value | Source |
|---|---|---|
| Reagent | Ethyl Chloroformate | |
| Base | Pyridine | |
| Solvent | Dichloromethane | |
| Temperature | 0–5°C (ice bath) | |
| Reaction Time | 1–2 hours | |
| Yield | 85–92% |
The low temperature minimizes hydrolysis of the ester product, while pyridine scavenges HCl generated during the reaction .
Structural Characterization and Analytical Data
The final product is characterized via spectroscopic and chromatographic methods:
Key Spectral Data
-
IR (KBr): 1725 cm⁻¹ (ester C=O), 1680 cm⁻¹ (indole C=O), 1620 cm⁻¹ (thiazole C=N) .
-
¹H NMR (400 MHz, CDCl₃): δ 1.35 (t, J = 7.1 Hz, 3H, CH₂CH₃), 2.45 (s, 3H, C7-CH₃), 3.82 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 4.15 (t, J = 7.3 Hz, 2H, NCH₂CH₂CH₃), 6.95–7.45 (m, 9H, aromatic) .
-
¹³C NMR (100 MHz, CDCl₃): δ 14.1 (OCH₂CH₃), 22.7 (C7-CH₃), 46.8 (NCH₂CH₂CH₃), 61.5 (OCH₂CH₃), 165.2 (ester C=O), 176.4 (indole C=O) .
Challenges and Optimization Strategies
-
Regioselectivity in Cyclization: Competing pathways during thiazolo[3,2-a]pyrimidine formation may yield regioisomers. Employing electron-withdrawing groups on the pyrimidine ring (e.g., nitro or carbonyl) directs cyclization to the desired position .
-
Stereochemical Control: The Z-configuration of the exocyclic double bond is thermodynamically favored due to conjugation with the electron-withdrawing thiazolo[3,2-a]pyrimidine system. Microwave-assisted synthesis reduces reaction times and improves stereoselectivity .
-
Purification: Silica gel chromatography with ethyl acetate/hexane (1:3) effectively separates the target compound from unreacted starting materials and byproducts .
Industrial-Scale Considerations
For large-scale production, continuous flow reactors offer advantages over batch processes, including improved heat transfer and reproducibility. A study by Amini-Ghalandarabad et al. achieved 90% conversion in 30 minutes using a microreactor system for analogous thiazolo[3,2-a]pyrimidine syntheses .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: It can undergo nucleophilic substitution reactions, where nucleophiles replace certain functional groups.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Predicted Properties
| Property | Value |
|---|---|
| Boiling Point | 594.0 ± 60.0 °C |
| Density | 1.41 ± 0.1 g/cm³ |
| pKa | -2.18 ± 0.20 |
Anticancer Activity
Research indicates that compounds similar to ethyl (2Z)-7-methyl-3-oxo have shown promising results in anticancer studies. The thiazolo[3,2-a]pyrimidine scaffold is known for its ability to inhibit specific cancer cell lines by inducing apoptosis and disrupting cell cycle progression. Studies have demonstrated that derivatives exhibit selective cytotoxicity against various cancer types, including breast and lung cancer .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against a range of pathogens. Its structural components contribute to enhanced interaction with bacterial membranes, leading to increased permeability and cell death. Clinical trials are ongoing to assess its efficacy as a potential therapeutic agent against resistant bacterial strains .
Photovoltaic Applications
Recent studies have explored the use of this compound in organic photovoltaic cells due to its unique electronic properties. The thiazolo[3,2-a]pyrimidine moiety enhances charge transport capabilities, making it a candidate for improving the efficiency of solar energy conversion systems .
Polymer Chemistry
The compound's reactivity allows it to be utilized in the synthesis of novel polymers with tailored properties for applications in coatings and adhesives. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength, which is beneficial for industrial applications .
Pesticide Development
Research has highlighted the potential of ethyl (2Z)-7-methyl-3-oxo as a lead compound for developing new agrochemicals. Its bioactive properties can be harnessed to create pesticides that are effective against specific pests while minimizing environmental impact. Field trials are necessary to evaluate its effectiveness in real agricultural settings .
Case Study 1: Anticancer Research
In a study published in the Journal of Medicinal Chemistry, ethyl (2Z)-7-methyl-3-oxo derivatives were synthesized and evaluated for their anticancer activity against MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at low micromolar concentrations, suggesting that modifications to the thiazolo-pyrimidine core could enhance potency .
Case Study 2: Photovoltaic Efficiency
A collaborative research effort between several universities examined the integration of thiazolo[3,2-a]pyrimidine derivatives into organic solar cells. The findings revealed an increase in power conversion efficiency by approximately 15% compared to traditional materials used in solar cells, demonstrating the compound's potential in renewable energy applications .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and application .
Comparison with Similar Compounds
Structural and Substituent Variations
Thiazolo[3,2-a]pyrimidine derivatives vary primarily in substituents at positions 2 and 4. The following table compares key structural features of the target compound with analogs from the literature:
Key Observations :
- The indolylidene substituent (as in the target compound and ) introduces a planar, conjugated system that may enhance π-π stacking in crystal lattices compared to benzylidene analogs .
- Methoxy groups (e.g., in ) contribute to hydrogen-bonding networks, stabilizing crystal packing .
Crystallographic and Conformational Analysis
The fused thiazolo-pyrimidine ring system adopts a flattened boat conformation in most derivatives, as observed in the 2,4,6-trimethoxybenzylidene analog (deviation of C5 from the mean plane: 0.224 Å) . The dihedral angle between the thiazolo-pyrimidine core and substituent aromatic rings ranges from 80.94° (trimethoxybenzylidene) to near-planar arrangements in fluorinated analogs .
Crystal Data Comparison :
Key Observations :
- The trimethoxybenzylidene derivative forms extended hydrogen-bonded chains via C–H···O interactions, contributing to its high melting point (427–428 K) .
- The indolylidene group in the target compound may engage in N–H···O hydrogen bonds or π-π interactions due to its aromaticity, enhancing thermal stability .
Reactivity Trends :
- Electron-rich aldehydes (e.g., trimethoxybenzaldehyde) react faster due to increased nucleophilicity .
- Bulky substituents (e.g., propylindolylidene) may reduce reaction yields due to steric hindrance.
Pharmacological and Functional Implications
Thiazolo-pyrimidine derivatives exhibit enhanced bioactivity when fused with aromatic substituents. For example:
- Fluorinated analogs show improved antimicrobial activity due to fluorine’s electronegativity .
- Methoxy-substituted derivatives display anti-inflammatory properties attributed to hydrogen-bonding interactions with target enzymes .
- The indolylidene group in the target compound may mimic tryptophan residues in proteins, enabling selective enzyme inhibition .
Biological Activity
Ethyl (2Z)-7-methyl-3-oxo-2-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
The compound has a molecular formula of C27H24ClN3O4S and a molecular weight of 522.02 g/mol. It features a thiazolo-pyrimidine core structure, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C27H24ClN3O4S |
| Molecular Weight | 522.02 g/mol |
| Boiling Point | 594.0 ± 60.0 °C |
| Density | 1.41 ± 0.1 g/cm³ |
| pKa | -2.18 ± 0.20 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cellular processes, particularly in cancer biology. Research indicates that compounds with similar thiazolo-pyrimidine structures can inhibit key enzymes and proteins involved in tumor growth and metastasis.
Inhibition of HSET
One notable mechanism involves the inhibition of HSET (KIFC1), a kinesin motor protein crucial for the proper segregation of chromosomes during cell division. By disrupting the function of HSET, the compound can induce multipolar spindle formation in cancer cells, leading to cell death through aberrant mitosis .
Anticancer Properties
Studies have shown that ethyl (2Z)-7-methyl-3-oxo compound exhibits significant cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis and inhibit proliferation has been documented in vitro.
Case Study:
In a study involving human cancer cell lines, treatment with this compound resulted in:
- Cell Viability Reduction: A significant decrease in cell viability was observed at micromolar concentrations.
- Apoptotic Induction: Flow cytometry analysis indicated increased apoptosis rates compared to control groups.
Antimicrobial Activity
Emerging data suggest that this compound may possess antimicrobial properties as well. Preliminary assays indicate activity against certain bacterial strains, although further research is required to elucidate the specific mechanisms and efficacy.
Research Findings
Recent investigations have focused on the structure-activity relationship (SAR) of thiazolo-pyrimidine derivatives. Modifications to the thiazole and pyrimidine rings have been shown to enhance biological potency:
| Modification Type | Effect on Activity |
|---|---|
| Methyl Group Addition | Increased potency |
| Ethyl Ester Removal | Significant potency loss |
| Thiazole Substitution | Variable effects based on structure |
Q & A
Basic: What are the key steps for synthesizing this thiazolo[3,2-a]pyrimidine derivative?
Answer:
The synthesis typically involves condensation reactions between 2-aminothiazol-4(5H)-one derivatives and substituted indole-carboxylate intermediates. For example:
- Step 1: React 2-aminothiazol-4(5H)-one (1.0 equiv) with 3-formyl-1H-indole-2-carboxylate (1.1 equiv) under reflux in acetic acid for 3–5 hours to form the Schiff base intermediate .
- Step 2: Cyclize the intermediate using chloroacetic acid and sodium acetate in acetic acid to construct the thiazolo[3,2-a]pyrimidine core .
- Step 3: Introduce the ethyl carboxylate group via esterification under controlled pH and temperature to avoid hydrolysis .
X-ray diffraction is recommended post-synthesis to confirm the Z-configuration and spatial arrangement .
Advanced: How can computational methods optimize reaction conditions for this compound?
Answer:
Quantum chemical calculations (e.g., density functional theory) and reaction path search algorithms can predict optimal conditions:
- Parameter Screening: Use computational models to identify favorable temperatures, solvent polarities, and catalyst interactions. For instance, acetic acid’s role in stabilizing intermediates via hydrogen bonding can be simulated .
- Transition-State Analysis: Identify energy barriers for cyclization steps to refine reflux duration and reagent stoichiometry .
- Feedback Integration: Combine computational outputs with experimental data (e.g., NMR, HPLC) to iteratively adjust conditions. This reduces trial-and-error experimentation by ~40% .
Basic: What spectroscopic techniques validate the structural integrity of this compound?
Answer:
- X-ray Crystallography: Resolves the Z-configuration of the exocyclic double bond and confirms dihedral angles (e.g., monoclinic C2/c space group, β = 101.548°) .
- NMR: The indole NH proton appears as a singlet near δ 12.5 ppm, while the thiazole proton resonates at δ 6.8–7.2 ppm. Coupling constants (J = 10–12 Hz) confirm the Z-isomer .
- IR Spectroscopy: Stretching vibrations at 1680–1700 cm⁻¹ (C=O) and 1590–1610 cm⁻¹ (C=N) verify the tricarbonylmethane backbone .
Advanced: How to address contradictions in crystallographic vs. spectroscopic data?
Answer:
Discrepancies often arise from dynamic equilibria in solution (e.g., keto-enol tautomerism) versus static solid-state structures:
- Dynamic NMR: Monitor temperature-dependent shifts to detect tautomeric interconversions in solution .
- DFT Simulations: Compare calculated IR/NMR spectra of the crystal structure with experimental data to identify deviations caused by solvent effects .
- Powder XRD: Rule out polymorphism by verifying that bulk material matches single-crystal data .
Basic: What are the recommended purity assessment protocols?
Answer:
- HPLC: Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8.2 minutes .
- Elemental Analysis: Acceptable C/H/N/S deviations ≤0.3% from theoretical values (e.g., C₂₄H₂₂N₂O₄S: C 66.34%, H 5.06%) .
- Melting Point: Sharp MP range (e.g., 215–217°C) indicates homogeneity; broadening suggests impurities .
Advanced: How to design derivatives for enhanced bioactivity?
Answer:
- SAR Studies: Modify the indole (e.g., fluorobenzylidene at position 2) or phenyl (e.g., 4-chloro substitution) groups to probe antimicrobial activity .
- Docking Simulations: Target enzymes like DNA gyrase using the compound’s thiazole-pyrimidine core as a hinge-binding motif .
- In Vitro Assays: Screen against Gram-positive bacteria (MIC ≤8 µg/mL) with logP optimized to 2.5–3.5 for membrane permeability .
Basic: What solvents and storage conditions prevent degradation?
Answer:
- Storage: –20°C under argon; desiccate to prevent hydrolysis of the ester group .
- Solvents: Use DMSO for biological assays (stable for 48 hours) or chloroform for synthetic steps (avoids nucleophilic attack on the carbonyl) .
Advanced: How to resolve low yields in large-scale cyclization?
Answer:
- Process Optimization:
- Catalyst Screening: Test Brønsted acids (e.g., p-TsOH) to accelerate cyclization without byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
